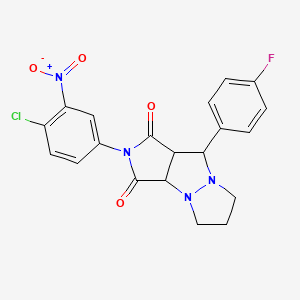
C29H21ClN4O5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C29H21ClN4O5 is a complex organic molecule. It is known for its significant applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and multiple functional groups that contribute to its reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of C29H21ClN4O5 typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with chlorinated benzoyl chloride, followed by cyclization and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of This compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in is susceptible to electrophilic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.
Biology: In biological research, C29H21ClN4O5 is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating certain diseases. Its ability to modulate biological pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, This compound is used in the production of advanced materials, including polymers and coatings. Its unique properties enhance the performance of these materials.
作用机制
The mechanism by which C29H21ClN4O5 exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effect. The compound’s structure allows it to fit into the active site of enzymes, blocking their activity and modulating cellular processes.
相似化合物的比较
C28H20ClN3O5: A structurally similar compound with one less nitrogen atom.
C29H20ClN4O4: A compound with a similar backbone but different functional groups.
Uniqueness: C29H21ClN4O5 stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
By understanding the detailed properties and applications of This compound , researchers and industry professionals can better utilize this compound in their respective fields.
属性
分子式 |
C29H21ClN4O5 |
|---|---|
分子量 |
541.0 g/mol |
IUPAC 名称 |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-7'-chloro-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21ClN4O5/c30-18-6-3-5-17-25(18)32-28(37)29(17)24-23(20(33-29)10-14-12-31-19-7-2-1-4-16(14)19)26(35)34(27(24)36)15-8-9-21-22(11-15)39-13-38-21/h1-9,11-12,20,23-24,31,33H,10,13H2,(H,32,37)/t20?,23-,24+,29?/m1/s1 |
InChI 键 |
RGTCLZAHQBUAES-YQKSCKDHSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C(=CC=C6)Cl)NC5=O)NC4CC7=CNC8=CC=CC=C87 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C(=CC=C6)Cl)NC5=O)CC7=CNC8=CC=CC=C87 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)

![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)


![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)
![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)


![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
